molecular formula C24H33N3O5 B3968547 2-[4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

2-[4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

Cat. No.: B3968547
M. Wt: 443.5 g/mol
InChI Key: DKZOKYDMBGWPCL-UHFFFAOYSA-N
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Description

2-[4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid is a complex organic compound that features a piperidine and piperazine ring system linked to a naphthalene moiety

Properties

IUPAC Name

2-[4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O.C2H2O4/c26-17-16-23-12-14-25(15-13-23)21-8-10-24(11-9-21)18-20-6-3-5-19-4-1-2-7-22(19)20;3-1(4)2(5)6/h1-7,21,26H,8-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZOKYDMBGWPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol typically involves multiple steps, starting with the formation of the piperidine and piperazine rings. The naphthalene moiety is then introduced through a series of nucleophilic substitution reactions. The final step involves the attachment of the ethanol group and the formation of the oxalic acid salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The naphthalene moiety can be reduced to form a dihydronaphthalene derivative.

    Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while reduction of the naphthalene moiety would yield a dihydronaphthalene derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a ligand for various biological receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes to exert its effects. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These compounds share the piperidine ring system and may have similar biological activities.

    Piperazine Derivatives: These compounds share the piperazine ring system and may also have similar biological activities.

    Naphthalene Derivatives: These compounds share the naphthalene moiety and may have similar chemical properties.

Uniqueness

What sets 2-[4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol apart is the combination of these three distinct moieties in a single molecule, which may confer unique chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Reactant of Route 2
2-[4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

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